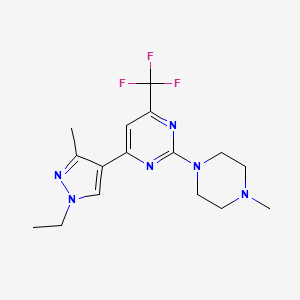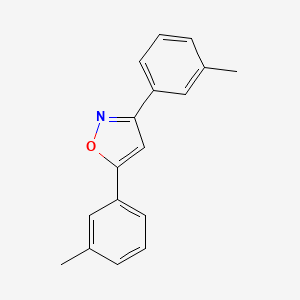
2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One method involves the reaction of phenylglyoxal hydrate with 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid under acidic conditions . The reaction is carried out in the presence of a suitable solvent such as methanol, and the product is isolated by filtration and washing with methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Safety protocols and waste management practices are crucial in industrial settings to ensure the safe handling of chemicals and by-products .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-phenylethyl 4-chloro-1H-pyrazole-3-carboxylate
- 2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
- 2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3,5-dicarboxylate
Uniqueness
2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
917205-70-0 |
|---|---|
Molecular Formula |
C13H11ClN2O3 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
phenacyl 4-chloro-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-16-7-10(14)12(15-16)13(18)19-8-11(17)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
KYYNFHUULNUMQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OCC(=O)C2=CC=CC=C2)Cl |
solubility |
13.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-phenyl-2H-tetrazol-2-yl)ethanone](/img/structure/B10932656.png)
![N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932660.png)
![2-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10932663.png)
![6-(4-methoxyphenyl)-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10932682.png)

![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10932687.png)

![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932703.png)
![N-(2-tert-butylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10932706.png)
![5-(4-bromo-1H-pyrazol-3-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10932709.png)
![4-chloro-1-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B10932717.png)
![4-{4-butyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10932719.png)
![11-cyclopropyl-13-(difluoromethyl)-4-(propan-2-ylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B10932731.png)
